Home > Products > Screening Compounds P54814 > 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea - 2034403-59-1

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Catalog Number: EVT-2788759
CAS Number: 2034403-59-1
Molecular Formula: C16H16N4O2
Molecular Weight: 296.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinones

    Compound Description: 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones are pharmacologically active compounds. They can be synthesized concisely through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine [].

    Relevance: These compounds share the pyrazolo[1,5-a]pyridine core structure with 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, highlighting the versatility of this scaffold in medicinal chemistry.

    Compound Description: Pyrazolo[1,5-a][1,3,5]triazine derivatives, particularly those with a dichloromethyl group in the second position and varying substituents in the fourth position, have shown promising vasodilator activity []. These compounds were synthesized through the heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 5-aminopyrazoles. Notably, 2-dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine and 2-dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine exhibited pronounced dose-dependent vasodilator effects, suggesting their potential as novel vasodilator drugs.

    Relevance: This class of compounds, like 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, features a pyrazole ring fused with another heterocycle, emphasizing the importance of exploring diverse heteroaromatic systems for discovering new therapeutic agents.

    Compound Description: Pyrazolo[1,5-b][1,2,4,6]thiatriazines represent a novel class of heterocyclic compounds, synthesized through the regioselective reaction of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines with 3-aminopyrazoles []. These compounds exhibit intriguing reactivity, as attempts to N-acylate them with acylating agents like acetic anhydride, benzoyl chloride, or pyridazine resulted in the unexpected formation of 5-(pyridin-4-yl)-pyrazolo[1,5-b][1,2,4,6]thiatriazine and pyridazin-4-yl derivatives, respectively.

    Relevance: Although structurally distinct from 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, the pyrazolo[1,5-b][1,2,4,6]thiatriazines underscore the synthetic versatility of pyrazole-based scaffolds for generating diverse heterocyclic systems with potentially useful properties.

    Relevance: While structurally different from 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, the development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines illustrates the ongoing efforts in medicinal chemistry to optimize the physicochemical properties of bioactive molecules, including solubility, for improved drug-likeness.

    2-(Pyrazol-4-ylamino)-pyrimidines

    Compound Description: 2-(pyrazol-4-ylamino)-pyrimidines represent a class of potent and selective inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) with improved physicochemical properties, including cellular lipophilic ligand efficiency (LLE) []. They were derived from optimizing a series of 2-anilino-pyrimidine IGF-1R kinase inhibitors. A key structural modification involved replacing the imidazo[1,2-a]pyridine group of earlier inhibitors with the related pyrazolo[1,5-a]pyridine, which enhanced cellular potency against IGF-1R. Further modifications to the amino-pyrazole moiety were crucial in achieving both high kinase selectivity and pharmacokinetic profiles suitable for oral administration. These efforts culminated in the development of (2R)-1-[4-(4-{[5-chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone (AZD9362), a potent and orally bioavailable IGF-1R inhibitor with efficacy in preclinical models.

    Relevance: These compounds share the pyrazolo[1,5-a]pyridine core with 1-(4-methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, demonstrating the potential of this scaffold in developing therapeutic agents for various targets, including IGF-1R.

    Pyrazolo[1,5-a]pyrimidine Analogs

    Compound Description: Pyrazolo[1,5-a]pyrimidine analogs have been identified as potential inhibitors of estrogen receptor alpha (ERα), a target for treating estrogen receptor-positive (ER-positive) breast cancer []. These analogs were discovered through virtual screening efforts, where they exhibited favorable binding affinities to ERα. One notable analog, [2-(4-fluorophenylamino)pyridin-3-yl]-{4-[2-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carbonyl]piperazin-1-yl}methanone, displayed significant binding affinity, engaging in key hydrogen bond interactions with the receptor.

    Relevance: The identification of pyrazolo[1,5-a]pyrimidine analogs as potential ERα inhibitors highlights the versatility of this scaffold, which also forms the core of the compound 1-(4-methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea. This shared structural motif suggests the potential for exploring 1-(4-methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea and its analogs for ERα inhibitory activity.

Properties

CAS Number

2034403-59-1

Product Name

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-pyrazolo[1,5-a]pyridin-5-ylurea

Molecular Formula

C16H16N4O2

Molecular Weight

296.33

InChI

InChI=1S/C16H16N4O2/c1-22-15-4-2-12(3-5-15)11-17-16(21)19-13-7-9-20-14(10-13)6-8-18-20/h2-10H,11H2,1H3,(H2,17,19,21)

InChI Key

HORDTZHDNMYERC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=NN3C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.